molecular formula C8H8ClNO B15059345 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B15059345
M. Wt: 169.61 g/mol
InChI Key: XBVLITSHPVORKK-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the larger family of benzoxazines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-benzo[b][1,4]oxazine: Lacks the chlorine substituent but shares a similar core structure.

    6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure with the chlorine atom at a different position.

    2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a methyl group instead of a chlorine atom.

Uniqueness

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

5-chloro-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2

InChI Key

XBVLITSHPVORKK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C(=CC=C2)Cl

Origin of Product

United States

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